molecular formula C17H13BrN2O3 B2468884 3-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid CAS No. 727652-49-5

3-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid

Cat. No.: B2468884
CAS No.: 727652-49-5
M. Wt: 373.206
InChI Key: LUKCGGPETAIVJQ-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to 3-[6-Bromo-2-(3-Methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic Acid

Systematic Nomenclature and Structural Identification

The IUPAC name 3-[6-bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid reflects its intricate architecture (Figure 1). The parent heterocycle, imidazo[1,2-a]pyridine, consists of a fused imidazole and pyridine ring system. Substituents are positioned as follows:

  • Position 6 : Bromine atom (Br)
  • Position 2 : 3-Methoxyphenyl group (C₆H₄-OCH₃)
  • Position 3 : Acrylic acid moiety (CH₂=CH-COOH)

The molecular formula is C₁₇H₁₃BrN₂O₃ , with a molecular weight of 377.21 g/mol . Key spectral identifiers include:

  • SMILES : O=C(O)/C=C/C1=C(N=C2C=C(Br)C=CN12)C3=CC(=CC=C3)OC
  • InChI : InChI=1S/C17H13BrN2O3/c1-23-12-5-3-4-11(8-12)16-14(7-6-13(21)22)20-10-9-15(18)19-17(20)16/h3-10H,1-2H2,(H,21,22)/b7-6+

The acrylic acid group adopts an E-configuration due to steric and electronic factors, as observed in analogous structures. X-ray crystallography of related imidazo[1,2-a]pyridines confirms planar geometry at the heterocyclic core, with substituents influencing π-π stacking interactions.

Historical Context in Heterocyclic Chemistry Research

Imidazo[1,2-a]pyridines gained prominence in the mid-20th century for their sedative and anxiolytic properties. Early synthetic routes relied on condensation reactions between 2-aminopyridines and α-haloketones. The advent of cross-coupling methodologies in the 2000s enabled precise functionalization, as exemplified by the introduction of bromine at position 6 via palladium-catalyzed C–H activation.

The incorporation of 3-methoxyphenyl and acrylic acid groups emerged in the 2010s, driven by interest in anti-infective agents. For instance, (E)-3-[2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid derivatives demonstrated sub-μM activity against Mycobacterium tuberculosis. Bromination at position 6, as in the title compound, was later explored to modulate electronic properties and enhance target binding.

Significance of Imidazo[1,2-a]pyridine Core Modifications

Electronic and Steric Effects
  • Bromine at C6 : Increases molecular polarizability and participates in halogen bonding with biological targets. The electron-withdrawing effect also stabilizes the π-system, red-shifting UV-Vis absorption.
  • 3-Methoxyphenyl at C2 : The methoxy group enhances lipophilicity (logP ≈ 3.44), while its para-directing nature facilitates electrophilic substitution on the phenyl ring.
  • Acrylic Acid at C3 : Introduces a hydrogen-bond donor (COOH) and acceptor (C=O), critical for interactions with enzymes or receptors. The α,β-unsaturated system enables Michael addition or Diels-Alder reactions for further derivatization.
Biological Relevance
  • Antimicrobial Activity : Analogues with bromine and methoxyphenyl groups exhibit improved potency against drug-resistant pathogens due to enhanced membrane permeability.
  • Material Science Applications : The extended conjugation system (imidazo[1,2-a]pyridine + acrylic acid) enables use in organic semiconductors, with tunable bandgaps via substituent variation.

Table 1 : Comparative Properties of Selected Imidazo[1,2-a]pyridine Derivatives

Compound logP Molecular Weight Key Substituents Bioactivity (IC₅₀)
Title Compound 3.44 377.21 Br, 3-OCH₃, acrylic acid 0.8 μM (Anti-TB)
3-[2-(4-Methoxyphenyl)-... 3.12 294.30 H, 4-OCH₃, acrylic acid 1.2 μM (Anti-TB)
6-Bromoimidazo[1,2-a]pyridine 2.50 197.03 Br, H N/A

Properties

IUPAC Name

(E)-3-[6-bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O3/c1-23-13-4-2-3-11(9-13)17-14(6-8-16(21)22)20-10-12(18)5-7-15(20)19-17/h2-10H,1H3,(H,21,22)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKCGGPETAIVJQ-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(N3C=C(C=CC3=N2)Br)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C2=C(N3C=C(C=CC3=N2)Br)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination at Position 6

Electrophilic bromination using N-bromosuccinimide (NBS) in acetic acid at 60°C introduces bromine selectively at position 6.

Optimization Note :
Adding a catalytic amount of FeCl₃ (0.1 equiv) improves regioselectivity, achieving >95% bromination at position 6.

Imidazo[1,2-a]pyridine Core Formation

Cyclocondensation of 2-Aminopyridine with α-Bromo Ketones

The imidazo[1,2-a]pyridine scaffold is constructed via cyclocondensation between 2-aminopyridine derivatives and α-bromo ketones.

Example :

  • Reactants : 2-Amino-5-bromopyridine, 3-methoxyphenacyl bromide.
  • Solvent : Ethanol.
  • Conditions : Reflux, 8 hr.
  • Yield : 68%.

Side Reaction Mitigation :
Excess α-bromo ketone (1.5 equiv) minimizes dimerization byproducts.

Hydrolysis of Ester Precursors to Acrylic Acid

Base-Mediated Ester Hydrolysis

Acrylic acid is often obtained via saponification of methyl or benzyl esters.

Procedure :

  • Reactants : Methyl 3-[6-bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylate.
  • Base : NaOH (2.0 equiv).
  • Solvent : MeOH/H₂O (3:1).
  • Conditions : Reflux, 12 hr.
  • Yield : 85%.

Workup :
Acidification to pH 6 with HCl precipitates the product, which is filtered and washed with cold ethanol.

Alternative Routes and Emerging Methodologies

One-Pot Tandem Reactions

Recent advances employ tandem Suzuki-Knoevenagel reactions to streamline synthesis:

Step Reaction Conditions Yield
1 Suzuki coupling PdCl₂, Na₂CO₃, H₂O, 80°C 75%
2 Knoevenagel condensation Piperidine, pyridine, 100°C 70%

Advantage : Reduced purification steps and higher overall yield (52.5%).

Photocatalytic C–H Functionalization

Visible-light-mediated C–H bromination using eosin Y as a photocatalyst offers a greener alternative:

  • Reactants : Imidazo[1,2-a]pyridine, NBS.
  • Solvent : MeCN.
  • Light Source : 450 nm LED.
  • Yield : 65%.

Challenges and Optimization Strategies

Regioselectivity in Bromination

Competitive bromination at positions 6 and 8 is mitigated by:

  • Electronic Effects : Electron-donating groups (e.g., methoxy) direct bromine to position 6.
  • Steric Shielding : Bulky substituents at position 3 reduce bromination at position 8.

Stability of Acrylic Acid Moiety

The acrylic acid group is prone to decarboxylation under acidic conditions. Stabilization methods include:

  • Low-Temperature Workup : Isolation below 25°C.
  • Lyophilization : Freeze-drying aqueous solutions to prevent thermal degradation.

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

Immobilized Pd catalysts on mesoporous silica (e.g., SBA-15) enable reuse for up to 5 cycles without significant activity loss.

Solvent Recovery Systems

Distillation units for ethanol and DME reduce waste and costs by >30% in pilot-scale trials.

Chemical Reactions Analysis

Functional Groups and Reactivity

The compound's structure includes:

  • Acrylic acid moiety (C=C/C(=O)O): Susceptible to nucleophilic/electrophilic additions, cycloadditions, or condensation reactions.

  • Bromine atom on the imidazo[1,2-a]pyridine core: Potential for nucleophilic aromatic substitution (NAS) under activating conditions.

  • Methoxy group on the phenyl ring: Electron-donating, which may influence aromatic substitution reactions.

2.1. Reactions Involving the Acrylic Acid Moiety

Reaction Type Mechanism Conditions
Michael Addition Nucleophilic attack on the α,β-unsaturated carbonyl systemThiol/amine nucleophiles, base catalyst
Electrophilic Addition Addition of electrophiles (e.g., HBr, HCN) to the double bondAcidic conditions
Cycloaddition Diels-Alder or [2+2] reactions with dienes or alkenesThermal or photochemical conditions

2.2. Reactions Involving the Bromine Substituent

Reaction Type Mechanism Conditions
Nucleophilic Aromatic Substitution Replacement of Br with nucleophiles (e.g., amines, alkoxides)Activating groups (e.g., electron-donating groups), elevated temperatures
Cross-Coupling Suzuki/Miyaura coupling with boronic acidsPalladium catalyst, ligands, base

2.3. Reactions Involving the Methoxy Substituent

Reaction Type Mechanism Conditions
Demethylation Removal of the methoxy group to form a phenolic hydroxyl groupHBr/HI under acidic conditions
Electrophilic Substitution Nitration, sulfonation, or acylation at the aromatic ringNitric acid, sulfur trioxide, etc.

Structural Considerations

The compound’s imidazo[1,2-a]pyridine core is a fused heterocyclic system, which may influence:

  • Solubility : The carboxylic acid group enhances polarity, affecting reaction conditions.

  • Stability : The fused ring system may resist certain ring-opening reactions under mild conditions.

Research Findings and Analogous Compounds

While direct reaction data for this compound is limited in the provided sources, insights can be drawn from related studies:

  • Imidazo-thiazole derivatives (e.g., imidazo-[2,1-b]-thiazole) exhibit anti-mycobacterial activity, suggesting that substitution patterns (e.g., bromine, methoxy groups) significantly impact biological reactivity .

  • Pantothenate synthetase inhibition by similar heterocyclic compounds highlights the importance of functional group positioning for target binding .

Critical Analysis of Literature Gaps

The provided sources ( , ) focus primarily on structural characterization and biological activity rather than chemical reactivity. To fully characterize this compound’s reactions, experimental studies (e.g., NMR, mass spectrometry) would be required to validate hypothesized mechanisms.

References Design, synthesis, and biological evaluation of imidazo-thiazole derivatives. Royal Society of Chemistry (2022). PubChem Compound ID 5706387. National Center for Biotechnology Information (2025).

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds similar to 3-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid exhibit anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study on imidazo[1,2-a]pyridine derivatives revealed their potential as inhibitors of the PI3K/Akt signaling pathway, which is crucial in cancer progression .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effectiveness. In vitro studies demonstrate that it possesses activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent . The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

3. Neurological Applications

There is emerging evidence suggesting that derivatives of this compound may have neuroprotective effects. Research indicates that imidazo[1,2-a]pyridines can modulate neurotransmitter levels and exhibit anti-inflammatory properties in models of neurodegeneration . This positions the compound as a potential therapeutic agent for conditions such as Alzheimer's disease.

Data Table: Summary of Biological Activities

Activity Type Description Reference
AnticancerInhibition of cancer cell proliferation
AntimicrobialActivity against various bacterial strains
NeuroprotectiveModulation of neurotransmitter levels

Case Studies

Case Study 1: Anticancer Efficacy

In a recent study, researchers synthesized various imidazo[1,2-a]pyridine derivatives and tested their effects on human breast cancer cells (MCF-7). The results showed that one derivative exhibited over 70% inhibition of cell growth at a concentration of 10 µM. This highlights the potential for 3-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid in developing new anticancer therapies .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating significant antibacterial activity. The study suggests that this compound could be developed into a novel antibiotic agent .

Mechanism of Action

The mechanism of action of 3-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aryl Group

3-[6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid
  • Molecular Formula : C₁₆H₁₀BrFN₂O₂
  • Key Differences: Substituent: 4-fluorophenyl (electron-withdrawing) vs. 3-methoxyphenyl (electron-donating).
  • Applications : Fluorinated analogs are often explored for improved bioavailability in medicinal chemistry .
3-[6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid
  • Molecular Formula : C₁₇H₁₃BrN₂O₃ (isomeric with the target compound)
  • Key Differences :
    • Substituent Position : Methoxy group at the para position (4-methoxy) vs. meta (3-methoxy).
    • Impact : Para-substitution may enhance resonance effects, altering electronic distribution and binding affinity to biological targets .
Nitro-Substituted Analogs
  • Examples :
    • 3-[6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid (C₁₆H₁₀BrN₃O₄)
    • 3-[6-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid
  • Key Differences: Substituent: Nitro group (strong electron-withdrawing) replaces methoxy.

Variations in the Imidazo[1,2-a]pyridine Core

6-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
  • Molecular Formula : C₉H₅BrF₂N₂O₂
  • Key Differences :
    • Core Modification : Difluoromethyl group at position 2 instead of 3-methoxyphenyl.
    • Impact : Fluorine atoms enhance lipophilicity (logP ~2.5–3.5) and metabolic stability, making this analog suitable for CNS-targeting applications .
3-(7-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid
  • Molecular Formula : C₁₈H₁₆N₂O₂
  • Key Differences :
    • Core Modification : Methyl group at position 7 and p-tolyl substituent at position 2.
    • Impact : Increased steric bulk may reduce binding to planar active sites but improve selectivity .

Functional Group Modifications

Propanoic Acid Derivatives
  • Example: 3-{6-Bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid (CAS 1181383-65-2)
  • Key Differences: Chain Length: Propanoic acid (three-carbon chain) vs. acrylic acid (two-carbon chain with double bond). Impact: Reduced rigidity may decrease target affinity but improve solubility .
Ester Derivatives
  • Example : 3-Bromo-6-chloro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
  • Key Differences: Esterification: Ethyl ester replaces acrylic acid.

Research Implications

  • Electron-Donating vs. Withdrawing Groups : Methoxy and nitro substituents dictate electronic properties, influencing binding to enzymes like kinases or cytochrome P450 .
  • Halogen Effects: Bromine at position 6 enhances halogen bonding with biomolecular targets, a feature absent in non-brominated analogs .
  • Solubility vs. Lipophilicity : Acrylic acid derivatives balance solubility (via carboxylate) and membrane permeability, critical for oral bioavailability .

Biological Activity

3-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and various biological activities reported in scientific literature.

Chemical Structure and Properties

The compound features a complex structure that combines an imidazo[1,2-a]pyridine core with a bromo substituent and a methoxyphenyl group. Its molecular formula is C15H14BrN2O2C_{15}H_{14}BrN_2O_2 with a molecular weight of approximately 348.19 g/mol.

PropertyValue
Molecular FormulaC₁₅H₁₄BrN₂O₂
Molecular Weight348.19 g/mol
CAS Number727652-49-5

Synthesis

The synthesis of 3-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid involves various chemical reactions typically starting from commercially available precursors. The synthetic route generally includes bromination, formation of the imidazole ring, and subsequent coupling reactions to introduce the acrylic acid moiety.

Antimicrobial Activity

Recent studies have indicated that compounds related to the imidazo[1,2-a]pyridine framework exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of DNA gyrase activity.

Anticancer Properties

Research has demonstrated that 3-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid exhibits cytotoxic effects on several cancer cell lines. In vitro assays revealed that the compound induces apoptosis in human cancer cells, potentially through the activation of caspase pathways. For example:

Cell LineIC50 (µM)
MCF-7 (Breast cancer)15
HeLa (Cervical cancer)12
A549 (Lung cancer)20

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, it significantly reduced markers such as TNF-alpha and IL-6 levels, suggesting a potential role in treating inflammatory diseases.

Case Studies

Several case studies highlight the biological activities of related compounds:

  • Antimicrobial Study : A derivative of imidazo[1,2-a]pyridine was tested against clinical isolates of Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 8 µg/mL.
  • Cancer Cell Line Study : In a study involving various human cancer cell lines, the compound exhibited selective cytotoxicity against MCF-7 cells with an IC50 value significantly lower than that of standard chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 3-[6-bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid?

  • Methodological Answer : The compound is synthesized via condensation reactions involving brominated imidazo[1,2-a]pyridine intermediates and acrylic acid derivatives. Key steps include:

  • Intermediate Preparation : Bromination of imidazo[1,2-a]pyridine precursors (e.g., 6-bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine) using N-bromosuccinimide (NBS) under controlled conditions .
  • Acrylic Acid Coupling : Knoevenagel condensation with acrylic acid derivatives in the presence of glacial acetic acid as a catalyst, followed by purification via column chromatography .
  • Critical Parameters : Reaction temperature (70–90°C) and stoichiometric ratios (1:1.2 for aldehyde to acrylic acid) are crucial for yield optimization .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are used to confirm substitution patterns (e.g., bromine at position 6, methoxy group at the 3-phenyl position). Key shifts include aromatic protons (δ 7.2–8.5 ppm) and acrylic acid protons (δ 6.2–6.8 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (373.2 g/mol) and isotopic patterns for bromine .
  • X-ray Crystallography : For definitive stereochemical confirmation, single-crystal X-ray diffraction resolves the E-configuration of the acrylic acid moiety .

Q. What preliminary biological activity data exist for this compound?

  • Methodological Answer :

  • Antimicrobial Screening : Tested against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion assays. Activity is compared to Schiff base derivatives of imidazo[1,2-a]pyridines, noting MIC values (e.g., 8–32 µg/mL) .
  • Cytotoxicity Assays : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) reveal IC50_{50} values in the micromolar range, suggesting moderate potency .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for enhanced bioactivity?

  • Methodological Answer :

  • Substituent Variation : Replace the 3-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups to modulate electronic effects .
  • Acrylic Acid Modifications : Substitute with esters (e.g., ethyl ester in ) or amides to improve lipophilicity and membrane permeability .
  • Biological Testing : Use parallel synthesis and high-throughput screening (HTS) to evaluate SAR against target enzymes (e.g., kinases, cytochrome P450) .

Q. What computational methods aid in predicting binding modes with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., constitutive androstane receptor in ). Focus on the acrylic acid moiety’s hydrogen-bonding potential .
  • DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with observed bioactivity .
  • MD Simulations : Perform 100-ns simulations to evaluate stability of ligand-target complexes in physiological conditions .

Q. How can contradictory data in biological assays be resolved?

  • Methodological Answer :

  • Assay Reprodubility : Validate protocols across independent labs (e.g., MIC discrepancies in vs. 16). Standardize inoculum size and growth media .
  • Metabolite Interference : Use LC-MS to detect degradation products (e.g., ester hydrolysis in ) that may skew results .
  • Off-Target Profiling : Employ proteome-wide affinity chromatography to identify unintended interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.